molecular formula C21H34O2 B10765335 methyl (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoate

methyl (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoate

Cat. No. B10765335
M. Wt: 323.46 g/mol
InChI Key: OFIDNKMQBYGNIW-NWZHNIRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidonic Acid-13C5 methyl ester is synthesized by esterifying arachidonic acid with methanol in the presence of a catalyst. The reaction typically involves the use of sulfuric acid or hydrochloric acid as a catalyst under reflux conditions. The labeled carbon-13 atoms are introduced during the synthesis of the arachidonic acid precursor, which is then esterified to form the final product .

Industrial Production Methods

Industrial production of Arachidonic Acid-13C5 methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the carbon-13 isotope and achieve high yields and purity. The product is then purified through techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Arachidonic Acid-13C5 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Arachidonic Acid-13C5 methyl ester is widely used in scientific research, including:

Mechanism of Action

Arachidonic Acid-13C5 methyl ester exerts its effects by serving as a precursor to various bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes. These lipids are involved in numerous physiological processes such as inflammation, platelet aggregation, and immune responses. The labeled compound allows researchers to trace and quantify these pathways accurately .

Comparison with Similar Compounds

Similar Compounds

    Methyl arachidonate: The unlabeled version of Arachidonic Acid-13C5 methyl ester.

    Ethyl arachidonate: An esterified form of arachidonic acid with an ethyl group instead of a methyl group.

    Arachidonic acid: The free acid form without esterification

Uniqueness

Arachidonic Acid-13C5 methyl ester is unique due to the incorporation of carbon-13 isotopes, which makes it an invaluable tool for quantitative analysis in mass spectrometry. This isotopic labeling allows for precise tracking and quantification of metabolic pathways involving arachidonic acid .

properties

Molecular Formula

C21H34O2

Molecular Weight

323.46 g/mol

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i17+1,18+1,19+1,20+1,21+1

InChI Key

OFIDNKMQBYGNIW-NWZHNIRKSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

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